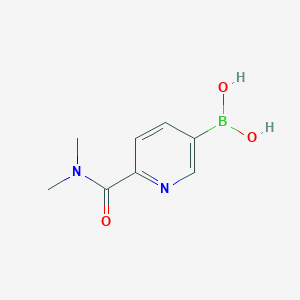

6-(Dimethylcarbamoyl)pyridin-3-ylboronic acid

Description

Properties

IUPAC Name |

[6-(dimethylcarbamoyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BN2O3/c1-11(2)8(12)7-4-3-6(5-10-7)9(13)14/h3-5,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQGEHKXJDINOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)C(=O)N(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60701203 | |

| Record name | [6-(Dimethylcarbamoyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006876-23-8 | |

| Record name | [6-(Dimethylcarbamoyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 6 Dimethylcarbamoyl Pyridin 3 Ylboronic Acid in Advanced Transformations

Suzuki-Miyaura Cross-Coupling Reactions as a Primary Transformation Pathway

The palladium-catalyzed cross-coupling of pyridylboronic acids with aryl or heteroaryl halides is a versatile method for synthesizing substituted pyridine (B92270) derivatives. audreyli.com The reactivity of 6-(Dimethylcarbamoyl)pyridin-3-ylboronic acid in these transformations is governed by a well-established catalytic cycle and is highly sensitive to reaction parameters, including the choice of ligand, base, and additives. Understanding these factors is crucial for optimizing reaction efficiency and overcoming challenges inherent to heteroaromatic coupling partners.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: wikipedia.orglibretexts.org

Oxidative Addition : The cycle begins with the oxidative addition of an aryl or heteroaryl halide (R¹-X) to a palladium(0) complex. This step forms a palladium(II) intermediate, which is a critical step for activating the halide partner. wikipedia.org For vinyl halides, this step proceeds with retention of stereochemistry. wikipedia.org

Transmetalation : This is the organometallic reaction where the organic group from the organoboron species (R²) is transferred to the palladium(II) complex. wikipedia.org For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species. wikipedia.orgorganic-chemistry.org This activated boronate then reacts with the palladium(II) intermediate, displacing the halide and forming a new diorganopalladium(II) complex (R¹-Pd-R²). This step is often rate-limiting, particularly for challenging substrates like electron-deficient heteroaryl boronates. amazonaws.com

Reductive Elimination : In the final step, the diorganopalladium(II) complex undergoes reductive elimination, forming the new carbon-carbon bond in the desired product (R¹-R²) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

This fundamental cycle provides the framework for understanding the reactivity of 6-(Dimethylcarbamoyl)pyridin-3-ylboronic acid and for optimizing the conditions to achieve high yields of the desired biaryl or heteroaryl pyridine products.

The efficiency and outcome of the Suzuki-Miyaura coupling are profoundly influenced by the choice of ligands coordinated to the palladium catalyst and the base used for boronic acid activation. organic-chemistry.orgresearchgate.net

Ligand Design : The ligand plays a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the individual steps of the catalytic cycle. For heteroaryl-heteroaryl couplings, which can be particularly challenging, specialized ligands are often required. nih.gov Electron-rich, bulky phosphine (B1218219) ligands are commonly employed to promote oxidative addition and reductive elimination.

| Ligand/Precatalyst | Application Context | Observed Effect | Source |

| Pd(P(o-Tol)₃)₂ | Suzuki-Miyaura couplings of Z-alkenyl halides | Optimal for maintaining Z-olefin geometry and achieving high yields. | organic-chemistry.org |

| Pd-CataCXium A-G3 | Anhydrous Suzuki-Miyaura of neopentyl heteroarylboronic esters | Found to be uniquely competent at promoting the cross-coupling. | nih.gov |

| dppf | Copper-facilitated Suzuki coupling of 2-heterocyclic boronates | Identified as the optimal ligand in high-throughput screening. | amazonaws.comorganic-chemistry.org |

| P(t-Bu)₃ | Coupling of aryl chlorides with arylboronic acids | Effective for less-reactive chloroaromatics. | acs.org |

This table is interactive. Click on the headers to sort.

Base Selection : The base is essential for activating the boronic acid to form the reactive boronate species that participates in transmetalation. organic-chemistry.org The strength and nature of the base can significantly affect reaction rates and yields. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). researchgate.net The choice of base must be compatible with the functional groups present in the coupling partners. For instance, inorganic bases are often found to be superior to organic bases in aqueous media. researchgate.net In some cases, the use of a soluble organic base like potassium trimethylsilanolate (TMSOK) under anhydrous conditions has proven effective for difficult heteroaryl couplings. nih.gov

While the Suzuki-Miyaura reaction is highly versatile, certain classes of substrates present significant challenges. Organoboron reagents derived from 2-pyridines are notorious for their instability and poor reactivity, a phenomenon often termed the "2-pyridyl problem". researchgate.netnih.gov This issue is primarily attributed to the facile protodeboronation (cleavage of the C-B bond by a proton source) of 2-pyridylboronic acids. researchgate.netwikipedia.org

In stark contrast, 3-pyridylboronic acid analogues, such as 6-(Dimethylcarbamoyl)pyridin-3-ylboronic acid, are significantly more stable. ed.ac.ukresearchgate.net Studies have shown that 3- and 4-pyridyl boronic acids undergo very slow protodeboronation, with half-lives greater than a week under basic conditions at 70 °C. ed.ac.ukresearchgate.net This is in sharp contrast to 2-pyridyl boronic acids, which can decompose in seconds under neutral pH conditions. ed.ac.ukresearchgate.net The increased stability of the 3-pyridyl isomer makes it a much more reliable and robust coupling partner in Suzuki-Miyaura reactions. nih.gov

Protodeboronation is a critical side reaction that compromises the efficiency of Suzuki-Miyaura couplings by consuming the boronic acid reagent. ed.ac.uk The rate of this decomposition pathway is highly dependent on the structure of the boronic acid and the reaction pH. researchgate.netnih.gov

The mechanism for protodeboronation of basic heteroaromatic boronic acids is complex. For 2-pyridyl boronic acid, rapid decomposition under neutral pH is attributed to the formation of a zwitterionic intermediate that undergoes unimolecular fragmentation. wikipedia.orged.ac.uk For 3- and 4-pyridyl analogues, this pathway is not as favorable, leading to substantially greater stability. ed.ac.ukresearchgate.net

| Boronic Acid Type | Relative Stability | Typical Half-Life (t₀.₅) | Primary Decomposition Pathway | Source |

| 2-Pyridyl | Low | ~25-50 seconds (pH 7, 70 °C) | Fragmentation of zwitterionic intermediate | ed.ac.ukresearchgate.net |

| 3-Pyridyl | High | > 1 week (pH 12, 70 °C) | Slow acid- or base-catalyzed hydrolysis | ed.ac.ukresearchgate.net |

| 4-Pyridyl | High | > 1 week (pH 12, 70 °C) | Slow acid- or base-catalyzed hydrolysis | ed.ac.ukresearchgate.net |

| 5-Thiazolyl | Low | ~25-50 seconds (pH 7, 70 °C) | Fragmentation of zwitterionic intermediate | ed.ac.ukresearchgate.net |

This table is interactive. Click on the headers to sort.

The data clearly indicates that the position of the boronic acid group on the pyridine ring is a critical determinant of its stability, with the 3-pyridyl isomer being orders of magnitude more stable than the 2-pyridyl isomer.

Even with the inherent stability of 3-pyridylboronic acids, challenging cross-coupling reactions can benefit from strategies designed to minimize protodeboronation. These methods are essential when dealing with less stable analogues or particularly slow coupling reactions.

Masked Boron Reagents : One effective strategy is the use of "slow-release" boronates, such as N-methyliminodiacetic acid (MIDA) boronates or organotrifluoroborates. nih.govwikipedia.orgnih.gov These derivatives are more stable than the free boronic acids and slowly hydrolyze under the reaction conditions to release a low concentration of the reactive boronic acid. This minimizes the concentration of the boronic acid at any given time, favoring the desired cross-coupling over decomposition. wikipedia.orgnih.gov

Anhydrous Reaction Conditions : Since water is a proton source, conducting the reaction under strictly anhydrous conditions can effectively suppress protodeboronation pathways. nih.gov This often involves using anhydrous solvents and bases.

Optimized Catalysis : The development of highly active palladium precatalysts can accelerate the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation process. nih.gov Fast reaction times, often at lower temperatures, are beneficial for unstable coupling partners. nih.gov

In particularly difficult Suzuki-Miyaura couplings, especially those involving electron-deficient 2-heterocyclic boronates, the addition of copper(I) salts (e.g., CuCl, Cu₂O) can dramatically improve reaction yields. amazonaws.comorganic-chemistry.orgsemanticscholar.org While more critical for the "2-pyridyl problem," the principle is relevant for any challenging heteroaryl coupling.

Application of Phase Transfer Catalysis in Biphasic Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. libretexts.orgnih.govorganic-chemistry.org The use of 6-(Dimethylcarbamoyl)pyridin-3-ylboronic acid in these reactions allows for the introduction of the substituted pyridyl moiety into a wide array of organic molecules. researchgate.net However, challenges can arise from the poor solubility of reactants in a single solvent system. Biphasic systems, often employing water and an organic solvent, offer a greener alternative but can suffer from slow reaction rates due to the limited interfacial area between the two phases.

Phase transfer catalysis (PTC) emerges as a powerful technique to overcome this limitation. A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transport of one reactant from one phase to another where the reaction occurs. In the context of Suzuki-Miyaura couplings involving 6-(Dimethylcarbamoyl)pyridin-3-ylboronic acid, the boronic acid, often as its boronate salt under basic conditions, is transferred from the aqueous phase to the organic phase containing the palladium catalyst and the aryl halide. This increases the concentration of reactants in the organic phase, thereby accelerating the reaction rate.

Research has demonstrated the effectiveness of PTC in the Suzuki-Miyaura coupling of various pyridylboronic acids. The catalyst system, typically comprising a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand, operates efficiently in a biphasic mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous base (e.g., K₂CO₃, NaOH). The presence of a phase transfer catalyst not only enhances the reaction rate but can also improve yields and product purity by minimizing side reactions.

Table 1: Representative Conditions for Phase Transfer Catalyzed Suzuki-Miyaura Coupling

| Parameter | Condition |

| Boronic Acid | 6-(Dimethylcarbamoyl)pyridin-3-ylboronic acid |

| Coupling Partner | Aryl or Heteroaryl Halide (Br, I) |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ |

| Ligand | PPh₃, SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Phase Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) |

| Solvent System | Toluene/Water, Dioxane/Water |

| Temperature | 80-110 °C |

Other Metal-Catalyzed Cross-Coupling Reactions

Carbon-Nitrogen (C-N) Cross-Coupling for Pyridyl Amination

The formation of carbon-nitrogen bonds is of paramount importance in the synthesis of pharmaceuticals and agrochemicals. The Chan-Lam coupling reaction provides a valuable method for the formation of C-N bonds using boronic acids and amines, typically catalyzed by copper salts. organic-chemistry.orgorganic-chemistry.org This reaction offers an alternative to the more common Buchwald-Hartwig amination.

In the context of 6-(Dimethylcarbamoyl)pyridin-3-ylboronic acid, Chan-Lam amination allows for the direct coupling of the pyridyl group to a variety of nitrogen-containing nucleophiles, including primary and secondary amines, amides, and carbamates. The reaction is typically carried out in the presence of a copper(II) source, such as copper(II) acetate, and an oxidant, which can be atmospheric oxygen. A base is often required to facilitate the reaction.

Mechanistic studies suggest that the reaction proceeds through a copper-mediated catalytic cycle. researchgate.netst-andrews.ac.uk The boronic acid first transmetalates with the copper(II) catalyst. The resulting organocopper species then undergoes reaction with the amine nucleophile, followed by reductive elimination to form the C-N bond and regenerate the active copper catalyst. The presence of the dimethylcarbamoyl group on the pyridine ring can influence the electronic properties of the boronic acid and, consequently, its reactivity in the coupling reaction.

Asymmetric Cross-Coupling for Stereoselective Synthesis of Nitrogen-Containing Heterocycles

The development of asymmetric cross-coupling reactions has enabled the stereoselective synthesis of chiral molecules, which is of critical importance in drug discovery. Rhodium-catalyzed asymmetric arylation has emerged as a powerful tool for the synthesis of enantioenriched nitrogen-containing heterocycles. acs.orgnih.govnih.gov

In this context, 6-(Dimethylcarbamoyl)pyridin-3-ylboronic acid can serve as the arylating agent in the asymmetric coupling with suitable prochiral substrates, such as racemic allyl chlorides or other unsaturated systems containing a nitrogen atom. The use of a chiral rhodium catalyst, typically formed in situ from a rhodium precursor and a chiral phosphine ligand (e.g., SEGPHOS), allows for the enantioselective formation of a new carbon-carbon bond, leading to the synthesis of chiral nitrogen-containing heterocycles with high enantiomeric excess.

The reaction mechanism is thought to involve the formation of a chiral rhodium-allyl or related intermediate, which then undergoes transmetalation with the pyridylboronic acid. Subsequent reductive elimination furnishes the desired chiral product and regenerates the active rhodium catalyst. The steric and electronic properties of the dimethylcarbamoyl substituent on the pyridylboronic acid can play a role in the efficiency and stereoselectivity of the coupling process. The ability to construct complex chiral nitrogenous scaffolds using this methodology highlights the utility of 6-(Dimethylcarbamoyl)pyridin-3-ylboronic acid as a building block in modern asymmetric synthesis. researchgate.net

Reversible Covalent Interactions and Lewis Acidity

Boronate Esterification with Diols and its Synthetic Implications

Boronic acids are known to undergo reversible esterification with diols to form boronate esters. nih.govsigmaaldrich.com This dynamic covalent chemistry has found numerous applications in chemical biology, materials science, and organic synthesis. The reaction between 6-(Dimethylcarbamoyl)pyridin-3-ylboronic acid and a diol, such as pinacol (B44631) or ethylene (B1197577) glycol, results in the formation of a cyclic boronate ester.

The equilibrium of this reaction is influenced by several factors, including the pH of the medium, the nature of the diol, and the electronic properties of the boronic acid. nih.gov The electron-withdrawing nature of the dimethylcarbamoyl group on the pyridine ring can affect the Lewis acidity of the boron center, thereby influencing the stability of the resulting boronate ester.

The formation of boronate esters has significant synthetic implications. Boronate esters are often more stable and easier to handle than the corresponding boronic acids, making them ideal for purification and storage. sigmaaldrich.com They are also competent coupling partners in Suzuki-Miyaura and other cross-coupling reactions. nih.gov The reversible nature of boronate ester formation can be exploited in dynamic combinatorial chemistry and for the development of stimuli-responsive materials.

Table 2: Comparison of Boronic Acid and its Pinacol Boronate Ester

| Property | 6-(Dimethylcarbamoyl)pyridin-3-ylboronic acid | 6-(Dimethylcarbamoyl)pyridin-3-ylboronic acid pinacol ester |

| State | Typically a solid | Often a crystalline solid |

| Stability | Can be prone to dehydration to form boroxines | Generally more stable and less prone to decomposition |

| Solubility | Variable, often soluble in polar solvents | Generally more soluble in organic solvents |

| Reactivity in Cross-Coupling | Active | Active, sometimes with different reactivity profiles |

Coordination Chemistry and Lewis Acidity in Organoboron Compounds

The boron atom in boronic acids is electron-deficient and acts as a Lewis acid. nih.govresearchgate.netru.nl This Lewis acidity is a fundamental property that governs much of the reactivity of 6-(Dimethylcarbamoyl)pyridin-3-ylboronic acid. The vacant p-orbital on the boron atom can accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion or an amine.

The Lewis acidity of a boronic acid is influenced by the substituents attached to the boron-bearing carbon atom. nih.gov In the case of 6-(Dimethylcarbamoyl)pyridin-3-ylboronic acid, the electron-withdrawing dimethylcarbamoyl group and the nitrogen atom within the pyridine ring can modulate the electron density at the boron center. This, in turn, affects its Lewis acidity. Computational and experimental studies can be used to quantify the Lewis acidity of boronic acids. researchgate.net

The coordination of a Lewis base to the boron center results in a change in the geometry at the boron from trigonal planar to tetrahedral. This coordination plays a crucial role in many reactions of boronic acids. For instance, in the Suzuki-Miyaura reaction, the activation of the boronic acid by a base involves the formation of a tetracoordinate boronate species, which is more nucleophilic and readily undergoes transmetalation. organic-chemistry.org The Lewis acidity of 6-(Dimethylcarbamoyl)pyridin-3-ylboronic acid is therefore a key determinant of its reactivity in a wide range of chemical transformations.

Applications of 6 Dimethylcarbamoyl Pyridin 3 Ylboronic Acid As a Precursor in Complex Chemical Architectures

Construction of Biaryl and Heterobiaryl Scaffolds via Cross-Coupling Reactions

The pyridine (B92270) moiety is a fundamental core structure in numerous pharmaceuticals, agrochemicals, and functional materials. researchgate.net The creation of carbon-carbon bonds to construct biaryl and heterobiaryl scaffolds is a cornerstone of modern organic synthesis, with palladium-catalyzed cross-coupling reactions being a particularly powerful tool. nih.gov 6-(Dimethylcarbamoyl)pyridin-3-ylboronic acid serves as a key precursor in these transformations, most notably in the Suzuki-Miyaura cross-coupling reaction. researchgate.netnih.gov This reaction allows for the coupling of the pyridylboronic acid with a variety of aryl and heteroaryl halides or triflates, providing a direct and efficient route to complex molecules containing a substituted pyridine ring. researchgate.netorganic-chemistry.org

The presence of the dimethylcarbamoyl group at the 6-position of the pyridine ring can influence the electronic properties and reactivity of the boronic acid, potentially enhancing its stability and modulating its coupling efficiency. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide array of functional groups, making it an ideal method for the late-stage functionalization of complex molecules. organic-chemistry.org The use of 6-(Dimethylcarbamoyl)pyridin-3-ylboronic acid in such reactions enables the introduction of a specifically functionalized pyridine unit into a larger molecular framework, a common strategy in the development of new pharmaceutical agents. researchgate.net

Below is a table summarizing representative Suzuki-Miyaura cross-coupling reactions involving pyridylboronic acids for the synthesis of heterobiaryl compounds. While specific data for 6-(dimethylcarbamoyl)pyridin-3-ylboronic acid is not extensively published, the data for analogous pyridylboronic acids illustrates the general utility of this class of compounds.

| Boronic Acid/Ester | Coupling Partner | Catalyst/Ligand | Product | Yield | Reference |

| Pyridine-3-boronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | 2,3'-Bipyridine | High | organic-chemistry.org |

| Pyridine-4-boronic acid | 2-Chloropyrimidine | Pd(dppf)Cl₂ | 2-(Pyridin-4-yl)pyrimidine | Moderate | nih.gov |

| 2-Ethoxypyridin-3-ylboronic acid | 2-Chloro-5-nitropyridine | Pd(PPh₃)₄ | 2-Ethoxy-3-(5-nitropyridin-2-yl)pyridine | Good | dergipark.org.tr |

| 6-Chloro-2-methoxypyridin-3-ylboronic acid | 2-Bromothiophene | Pd(PPh₃)₄ | 6-Chloro-2-methoxy-3-(thiophen-2-yl)pyridine | Good | dergipark.org.tr |

Selective Functionalization of Pyridine and Other Related Heteroaromatic Systems

The direct functionalization of C–H bonds in pyridine rings is a highly sought-after transformation in organic synthesis as it provides a more atom-economical and efficient route to substituted pyridines. nih.gov While direct C-H activation methods are advancing, the use of pre-functionalized building blocks like 6-(Dimethylcarbamoyl)pyridin-3-ylboronic acid offers a reliable and regioselective approach. The boronic acid group at the 3-position directs the introduction of new substituents to a specific location on the pyridine ring, avoiding the formation of isomeric mixtures that can be challenging to separate.

The dimethylcarbamoyl group at the 6-position can also play a role in directing further functionalization of the pyridine ring. Its electronic and steric properties can influence the reactivity of the other positions on the ring, potentially enabling selective transformations at the C2, C4, or C5 positions. This inherent selectivity is a significant advantage in multistep syntheses where precise control over the substitution pattern is crucial. The cross-coupling reactions discussed in the previous section are a prime example of this selective functionalization, where the boronic acid dictates the site of new bond formation.

Synthesis of Advanced Pyridine Derivatives and Congeners

Functionalized Pyridazines and Other Nitrogen-Containing Heterocycles

Pyridazine (B1198779) and its derivatives are an important class of nitrogen-containing heterocycles that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.gov The synthesis of functionalized pyridazines often involves the condensation of dicarbonyl compounds or their equivalents with hydrazine (B178648). liberty.edu While direct synthesis of pyridazines from 6-(Dimethylcarbamoyl)pyridin-3-ylboronic acid is not a common transformation, the boronic acid can serve as a precursor to intermediates that can then be used to construct the pyridazine ring.

For instance, the pyridine ring of 6-(Dimethylcarbamoyl)pyridin-3-ylboronic acid can be transformed into a dicarbonyl-containing intermediate through a series of oxidation and ring-opening reactions. This intermediate could then undergo cyclization with hydrazine to form a pyridazine derivative. Alternatively, the boronic acid could be used in a cross-coupling reaction to introduce a substituent that can be subsequently elaborated into a pyridazine ring. The development of synthetic routes to novel pyridopyridazines, which contain both pyridine and pyridazine rings, is also an active area of research. uminho.ptmdpi.com

Construction of Substituted Piperidines and Other Saturated Heterocycles

Piperidine moieties are prevalent in natural products and are of significant importance to the pharmaceutical industry. nih.gov The development of efficient and stereoselective methods for the synthesis of substituted piperidines is a key area of research. A novel approach to enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction of aryl or heteroaryl boronic acids with a dihydropyridine (B1217469) derivative. nih.govsnnu.edu.cnacs.org This methodology provides a three-step process to access a wide variety of enantioenriched 3-piperidines. nih.govsnnu.edu.cnacs.org

The key steps in this synthetic strategy are:

Partial reduction of a pyridine to a dihydropyridine derivative. nih.govsnnu.edu.cnacs.org

Rhodium-catalyzed asymmetric carbometalation of the dihydropyridine with a boronic acid. nih.govsnnu.edu.cnacs.org

Further reduction of the resulting tetrahydropyridine (B1245486) to the desired piperidine. nih.govsnnu.edu.cnacs.org

This approach has been shown to have broad functional group tolerance and can be performed on a gram scale, making it a valuable tool for the synthesis of complex piperidine-containing molecules. nih.govsnnu.edu.cnacs.org Given that 6-(Dimethylcarbamoyl)pyridin-3-ylboronic acid is a heteroaryl boronic acid, it is a suitable substrate for this type of transformation, enabling the synthesis of 3-(6-(dimethylcarbamoyl)pyridin-3-yl)piperidine and its derivatives.

The table below summarizes the key aspects of this rhodium-catalyzed synthesis of 3-substituted piperidines.

| Reaction Step | Description | Key Reagents/Catalysts |

| Pyridine Activation & Reduction | Conversion of pyridine to a more reactive dihydropyridine intermediate. | Phenyl chloroformate, NaBH₄ |

| Asymmetric Carbometalation | Rhodium-catalyzed coupling of the dihydropyridine with a boronic acid. | [Rh(cod)(OH)]₂, Chiral ligand (e.g., (S)-Segphos), CsOH |

| Final Reduction | Hydrogenation of the tetrahydropyridine to the saturated piperidine. | Pd/C, H₂ |

Contributions to Supramolecular Chemistry and Materials Science

Pyridylboronic Acid-Based Receptors and Sensing Systems

Pyridylboronic acids have emerged as valuable building blocks in the field of supramolecular chemistry and for the development of chemical sensors. consensus.appresearchgate.net The boronic acid moiety is well-known for its ability to reversibly bind with diols, such as those found in saccharides, to form stable cyclic esters. nih.gov This interaction forms the basis for the design of sensors for carbohydrates. The pyridine unit, on the other hand, can participate in hydrogen bonding and π-π stacking interactions, which are crucial for the formation of ordered supramolecular assemblies. consensus.appresearchgate.net

The combination of these two functional groups in 6-(Dimethylcarbamoyl)pyridin-3-ylboronic acid makes it a promising candidate for the construction of receptors and sensors. The dimethylcarbamoyl group can further modulate the binding properties and solubility of the molecule. The pyridine nitrogen can act as a hydrogen bond acceptor, while the boronic acid can act as a hydrogen bond donor, allowing for the formation of well-defined supramolecular networks with complementary molecules, such as polycarboxylic acids. consensus.app

Furthermore, the pyridine ring can be incorporated into fluorescent systems. The binding of an analyte to the boronic acid can induce a change in the fluorescence properties of the molecule, providing a detectable signal. nih.govfrontiersin.orgrsc.org For example, pyrene-based boronic acids have been used to construct fluorescent chemosensor arrays for the detection of anions. frontiersin.org The incorporation of the 6-(dimethylcarbamoyl)pyridin-3-yl moiety into such systems could lead to new sensors with tailored selectivity and response.

Role in the Formation of Covalent Organic Frameworks (COFs) and Self-Assembled Structures

Extensive searches of publicly available scientific literature and chemical databases have revealed no specific research detailing the application of 6-(Dimethylcarbamoyl)pyridin-3-ylboronic acid as a precursor in the synthesis of Covalent Organic Frameworks (COFs) or in the formation of discrete self-assembled structures.

While boronic acids, in general, are a well-established class of compounds utilized as building blocks in the construction of COFs and other supramolecular architectures, the specific role and application of the dimethylcarbamoyl-substituted pyridinylboronic acid derivative have not been documented in the reviewed literature. The general reactivity of the boronic acid functional group allows for the formation of boroxine (B1236090) or boronate ester linkages, which are common in COF chemistry. The pyridine and dimethylcarbamoyl moieties would be expected to influence the solubility, electronic properties, and intermolecular interactions of any resulting frameworks, but specific studies on these effects for this particular molecule are not available.

Consequently, there are no detailed research findings or data tables to present regarding the use of 6-(Dimethylcarbamoyl)pyridin-3-ylboronic acid in these specific applications. The scientific community has not yet published work that would allow for a thorough discussion of its role in these complex chemical architectures.

Future Research Directions and Emerging Trends in Pyridylboronic Acid Chemistry

Exploration of Novel Catalytic Systems for Enhanced Pyridylboronic Acid Transformations

The cornerstone of pyridylboronic acid utility lies in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. While palladium complexes have been the preferred catalysts, ongoing research is exploring a wider array of metals to overcome existing limitations and enhance reaction efficiency. researchgate.net The aim is to develop catalysts that offer improved yields, milder reaction conditions, and greater tolerance to a variety of functional groups. researchgate.net

Rhodium-based catalysts, for instance, are emerging as powerful tools for achieving catalyst-controlled regioselectivity in the addition of boron nucleophiles to pyridinium (B92312) salts, a challenging transformation that often yields isomeric mixtures. nih.gov Similarly, catalyst systems involving nickel, iron, gold, cobalt, and copper are being investigated to provide alternative, and potentially more cost-effective and sustainable, pathways for C-C bond formation. researchgate.net The development of tailored ligands, such as N-heterocyclic carbenes and bulky, electron-rich phosphines like RuPhos, is also proving crucial for improving catalyst performance and expanding the scope of compatible reaction partners. researchgate.netcdnsciencepub.com

| Catalyst System | Metal | Key Advantages | Application Area |

| Pd/SPhos | Palladium | High efficiency for coupling with heteroaromatic boronic acids. nih.gov | Suzuki-Miyaura Coupling |

| Rh-based catalysts | Rhodium | Catalyst-controlled regioselectivity. nih.gov | Dihydropyridine (B1217469) Synthesis |

| Pd(dppf)Cl₂ | Palladium | Competent for coupling with sulfonyl fluorides. cdnsciencepub.com | Desulfonative Coupling |

| Iridium/Rhodium | Iridium/Rhodium | Enables direct C-H borylation. researchgate.netarkat-usa.org | Atom-economical Synthesis |

These novel systems are pivotal for enhancing the transformations of complex pyridylboronic acids, enabling more efficient and selective synthesis of target molecules.

Expanding the Scope of Functional Group Tolerance in Coupling Reactions

Recent studies have demonstrated successful couplings of pyridylboronic acids with partners bearing sensitive functionalities that were previously incompatible. nih.govaudreyli.com For example, catalyst systems utilizing SPhos/Pd₂(dba)₃ have enabled the coupling of corrole (B1231805) bromides with a diverse array of boronic acids, including those with neutral, sterically hindered, and heteroaromatic substituents, showcasing excellent functional group tolerance. nih.gov The ability to perform these reactions at lower temperatures further preserves delicate functional groups. nih.gov This expansion of tolerance is crucial for synthesizing novel heteroarylpyridines and other complex structures for pharmaceutical and materials applications. audreyli.comnih.gov

Integration with Automated Synthesis and Continuous Flow Methodologies

The integration of automated synthesis and continuous flow technologies represents a paradigm shift in the production of pyridylboronic acids and their derivatives. rsc.org These methodologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher throughput, and greater scalability. organic-chemistry.orgmdpi.com

Continuous flow systems facilitate the use of organolithium chemistry on a multigram scale for the synthesis of boronic acids, achieving reaction times of less than a second and remarkable throughput. organic-chemistry.orgnih.gov This is accomplished by enabling precise temperature control and efficient mixing, which mitigates risks and side reactions often associated with highly reactive intermediates. organic-chemistry.orgnih.gov Flow chemistry also serves as a powerful tool for reaction discovery, allowing for rapid screening of conditions and the development of new transformations, such as sp³–sp² cross-coupling reactions involving in situ generated diazo species. rsc.org The combination of automation, high-throughput screening, and machine learning with continuous flow processes is accelerating the development of more efficient and sustainable chemical syntheses. rsc.org

| Technology | Key Features | Advantages for Pyridylboronic Acid Chemistry |

| Continuous Flow | Miniaturized reactors, precise control of parameters, rapid mixing. | Enhanced safety, high throughput (g/h), rapid synthesis (<1s), scalability. organic-chemistry.orgnih.gov |

| Automated Synthesis | Robotic platforms, high-throughput screening. | Rapid optimization, discovery of new reactions, efficient library generation. rsc.org |

| Machine Learning | Data-driven process optimization. | Predictive modeling for reaction outcomes, accelerated development. rsc.org |

Advanced Applications in Materials Science Beyond Traditional Organic Synthesis

The unique properties of pyridylboronic acids are being leveraged for applications that extend far beyond their role as synthetic intermediates. In materials science, these compounds are integral to the construction of sophisticated molecular architectures with tailored functions. mdpi.com

Boronic acids are employed in:

Crystal Engineering: Directing the self-assembly of molecules into well-defined crystalline structures. mdpi.com

Polymer Science: Creating polymers with reversible properties, such as self-healing materials. mdpi.com

Nanotechnology: Functionalizing nanostructures to impart specific recognition or catalytic capabilities. mdpi.com

Sensors: Designing chemosensors for the detection of carbohydrates, amino acids, and other biologically relevant molecules. Boronic acids' ability to reversibly bind with cis-diols is particularly useful for glucose sensing. mdpi.combath.ac.uk

Optoelectronics: Synthesizing linear oligo(heteroaryl) systems, which are important materials for optoelectronic devices. audreyli.comresearchgate.net

Biomaterials: Developing boronate affinity materials for the separation and purification of glycoproteins and other cis-diol-containing biomolecules. acs.org

These applications capitalize on the specific binding properties and structural versatility of pyridylboronic acids, opening up new avenues for the creation of advanced functional materials.

Development of Next-Generation Pyridylboronic Acid Reagents with Tuned Reactivity and Stability

A significant challenge in pyridylboronic acid chemistry has been the inherent instability of certain isomers, particularly 2-pyridylboronic acids, which are prone to protodeboronation. researchgate.netresearchgate.net This has spurred the development of next-generation reagents with enhanced stability and tuned reactivity.

Strategies to improve stability include the synthesis of boronic esters (e.g., pinacol (B44631) esters) and the formation of potassium trifluoroborate salts, which are often more robust and easier to handle than the corresponding free boronic acids. researchgate.net Researchers are also designing novel boronic acid derivatives with built-in stabilizing features. For example, the use of naphthalene-1,8-diaminato (dan) as a protecting group for the boron moiety results in compounds with remarkable stability towards protodeboronation. researchgate.net Another approach involves creating water-stable 2-pyridylboron reagents that can be effectively used in cross-coupling reactions, addressing a long-standing issue in the field. researchgate.net These shelf-stable and highly reactive reagents are critical for ensuring the reliability and reproducibility of synthetic protocols, particularly in large-scale industrial applications. audreyli.comresearchgate.net

Q & A

Q. Table 1. Optimization of Suzuki-Miyaura Coupling Conditions

| Parameter | Condition A | Condition B | Condition C |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd(OAc)₂ |

| Base | Na₂CO₃ | CsF | K₃PO₄ |

| Solvent | DMF/H₂O | THF/H₂O | Toluene/EtOH |

| Yield (%) | 65 | 78 | 42 |

| Reference: Adapted from |

Q. Table 2. Stability of Boronic Acid in Buffers

| pH | t₁/₂ (hours) | Degradation Product |

|---|---|---|

| 3 | 2.1 | Boric acid |

| 7.4 | 8.0 | None detected |

| 9 | 5.5 | Boronate ester |

| Reference: |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.